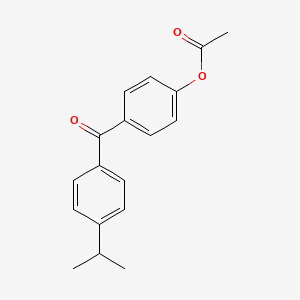

4-Acetoxy-4'-isopropylbenzophenone

説明

Retrosynthetic Analysis of the 4-Acetoxy-4'-isopropylbenzophenone Structure

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most straightforward disconnection is the ester linkage of the acetoxy group, a type of functional group interconversion (FGI). This leads back to the precursor molecule, 4-hydroxy-4'-isopropylbenzophenone.

The central benzophenone (B1666685) core can then be disconnected in two principal ways, both revolving around the formation of the carbonyl-aryl bond.

Disconnection A (Friedel-Crafts type): This pathway breaks one of the C-C bonds between the carbonyl group and an aromatic ring. This suggests a Friedel-Crafts acylation reaction. Two possible routes emerge from this disconnection:

The reaction between cumene (B47948) (isopropylbenzene) and a derivative of 4-hydroxybenzoic acid (such as 4-acetoxybenzoyl chloride).

The reaction between a protected phenol (B47542) (like anisole) and 4-isopropylbenzoyl chloride, followed by deprotection of the hydroxyl group.

Disconnection B (Cross-Coupling type): This disconnection also breaks a carbonyl-aryl C-C bond but envisions a transition metal-catalyzed cross-coupling reaction. This would involve, for example, the coupling of a 4-isopropyl-substituted aryl organometallic reagent with a 4-substituted benzoyl derivative.

A third, less direct, disconnection involves reducing the carbonyl group to a methylene (B1212753) bridge, which is then re-oxidized. This leads back to 4-hydroxy-4'-isopropyldiphenylmethane as a key intermediate.

Strategies for Benzophenone Core Formation

The formation of the substituted benzophenone skeleton is the cornerstone of the synthesis. Several classical and modern organic reactions can be employed for this purpose.

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. blablawriting.net The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). blablawriting.netresearchgate.net

For the synthesis of a 4,4'-disubstituted benzophenone like the target's precursor, the reaction involves an appropriately substituted benzene (B151609) derivative and a substituted benzoyl chloride. For instance, the acylation of cumene with 4-acetoxybenzoyl chloride would be a potential route. The isopropyl group on cumene is an ortho-, para-director. Due to steric hindrance from the bulky isopropyl group, the acylation is expected to occur predominantly at the para-position, yielding the desired 4,4'-substituted pattern. blablawriting.net

Alternatively, a process starting with phenol and p-chlorobenzoyl chloride in the presence of a Lewis acid can yield 4-Chloro-4'-hydroxybenzophenone, which serves as a precursor that can be further modified. quickcompany.in A similar strategy could be envisioned using 4-isopropylbenzoyl chloride and a protected phenol like anisole (B1667542). The methoxy (B1213986) group of anisole directs acylation to the para position. The resulting 4-methoxy-4'-isopropylbenzophenone can then be demethylated to reveal the hydroxyl group for subsequent acetylation.

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Cumene | 4-Acetoxybenzoyl chloride | AlCl₃ | Direct formation of the acetylated core. |

| Anisole | 4-Isopropylbenzoyl chloride | AlCl₃ | Requires subsequent demethylation step. |

| Phenol | 4-Isopropylbenzoyl chloride | AlCl₃ | Direct formation of the hydroxybenzophenone precursor. |

Modern synthetic chemistry offers powerful alternatives to classical methods. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a highly effective method for forming C-C bonds. mdpi.comyoutube.com This reaction is known for its mild conditions and high tolerance of various functional groups. researchgate.net

In the context of synthesizing the benzophenone core, a Suzuki-Miyaura reaction could be employed between a 4-substituted arylboronic acid and a 4-substituted benzoyl chloride. mdpi.comresearchgate.net For example, the coupling of 4-isopropylphenylboronic acid with 4-acetoxybenzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃) would directly yield this compound. mdpi.comresearchgate.net This approach is often favored for its high selectivity and functional group compatibility. uni-rostock.de

Other cross-coupling reactions like Negishi (using an organozinc reagent) and Stille (using an organotin reagent) could also be adapted for this synthesis, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the boronic acid reagents. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Reaction Type |

| 4-Isopropylphenylboronic acid | 4-Acetoxybenzoyl chloride | Pd(PPh₃)₄, Base | Suzuki-Miyaura |

| 4-Isopropylphenylzinc chloride | 4-Acetoxybenzoyl chloride | Pd or Ni catalyst | Negishi |

| 4-Isopropylphenyltributylstannane | 4-Acetoxybenzoyl chloride | Pd catalyst | Stille |

An alternative, two-step approach involves the synthesis of a diarylmethane followed by its oxidation to the corresponding benzophenone.

First, a diarylmethane, such as 4-(4-isopropylbenzyl)phenol, can be synthesized via a Friedel-Crafts alkylation reaction. This typically involves reacting phenol with 4-isopropylbenzyl chloride in the presence of a Lewis acid.

The second step is the oxidation of the benzylic methylene (-CH₂-) bridge to a carbonyl (-CO-) group. This transformation can be achieved using various oxidizing agents. A common and effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Metal-catalyzed oxidations, for example, using copper catalysts in the presence of an oxygen source, have also been reported for the benzylic C-H oxygenation to form a C=O bond. nih.gov This route provides an alternative pathway to the benzophenone core, circumventing potential issues with the regioselectivity of direct acylation.

Introduction of the Acetoxy Group

The final step in the proposed synthesis, following the formation of the 4-hydroxy-4'-isopropylbenzophenone intermediate, is the introduction of the acetoxy group.

The acetylation of a phenolic hydroxyl group is a standard and high-yielding reaction. This esterification is typically accomplished by reacting the 4-hydroxy-4'-isopropylbenzophenone precursor with an acetylating agent. nih.gov

Common acetylating agents include:

Acetic Anhydride: Often used with a catalytic amount of acid (like sulfuric acid) or a base (like pyridine (B92270) or triethylamine). The base acts as a catalyst and also scavenges the acetic acid byproduct.

Acetyl Chloride: This is a more reactive acetylating agent and is typically used in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl gas that is evolved.

The reaction is generally robust and proceeds to completion under mild conditions, providing the final this compound product in high purity. This method is widely applied in organic synthesis for the protection of phenolic hydroxyl groups or for the synthesis of acetate (B1210297) esters. nih.gov

Structure

3D Structure

特性

IUPAC Name |

[4-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-4-6-15(7-5-14)18(20)16-8-10-17(11-9-16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLFZEFDPBHEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641709 | |

| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-66-8 | |

| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy 4 Isopropylbenzophenone

Introduction of the Acetoxy Group

Direct Acylation of Phenolic Derivatives

The direct acylation of phenolic compounds presents a viable, albeit challenging, route for the synthesis of hydroxybenzophenones, which are key precursors to 4-acetoxy-4'-isopropylbenzophenone. This approach typically involves the Friedel-Crafts acylation of a phenol (B47542) with an appropriately substituted acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. ucalgary.castackexchange.com

One potential pathway is the acylation of phenol with 4-isopropylbenzoyl chloride. In this reaction, the hydroxyl group of the phenol directs the incoming acyl group primarily to the para position, yielding 4-hydroxy-4'-isopropylbenzophenone. However, a significant challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group). ucalgary.castackexchange.com The formation of the O-acylated product, a phenyl ester, can be a major side reaction. stackexchange.com

To favor C-acylation, an excess of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed. stackexchange.com The catalyst coordinates with the phenolic oxygen, reducing its nucleophilicity and promoting electrophilic substitution on the aromatic ring. stackexchange.com The reaction conditions, including the choice of solvent and temperature, play a crucial role in determining the regioselectivity and the ratio of C- to O-acylation products.

Alternatively, the Fries rearrangement offers an indirect method for the C-acylation of phenols. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. wikipedia.org In the context of synthesizing the target compound's precursor, phenyl 4-isopropylbenzoate could be synthesized first and then subjected to a Fries rearrangement to yield 4-hydroxy-4'-isopropylbenzophenone. wikipedia.orgsigmaaldrich.com The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures generally favoring the para-isomer. wikipedia.org

| Method | Reactants | Catalyst | Key Considerations |

|---|---|---|---|

| Direct Friedel-Crafts Acylation | Phenol and 4-isopropylbenzoyl chloride | Lewis acids (e.g., AlCl₃) | Competition between C- and O-acylation; requires excess catalyst. stackexchange.com |

| Fries Rearrangement | Phenyl 4-isopropylbenzoate | Lewis acids (e.g., AlCl₃) | Two-step process; regioselectivity is temperature-dependent. wikipedia.orgsigmaaldrich.com |

Incorporation of the Isopropyl Moiety

The introduction of the isopropyl group is a critical step in the synthesis of this compound. This is typically achieved through Friedel-Crafts alkylation.

Alkylation Reactions on Aromatic Substrates

Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid or a strong Brønsted acid catalyst. beilstein-journals.org In the synthesis of the target compound, the isopropyl group can be introduced by the alkylation of a suitable aromatic precursor.

One strategy involves the alkylation of a pre-formed benzophenone (B1666685) derivative. However, a more common and efficient approach is to start with an already alkylated benzene (B151609) derivative, such as cumene (B47948) (isopropylbenzene). Cumene can then be subjected to Friedel-Crafts acylation with a suitable acylating agent, for instance, 4-hydroxybenzoyl chloride, to form the 4-hydroxy-4'-isopropylbenzophenone backbone. This approach often provides better control over the position of the isopropyl group.

Methods for Stereoselective Isopropyl Group Introduction (if applicable to chiral analogues)

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where the isopropyl group or another part of the molecule constitutes a stereocenter, is an area of interest in asymmetric synthesis. The stereoselective introduction of an isopropyl group can be achieved through several advanced catalytic methods.

One approach involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. nih.gov For instance, a chiral auxiliary could be attached to the aromatic substrate to control the facial selectivity of the incoming isopropylating agent in a Friedel-Crafts alkylation.

Another powerful method is the use of chiral catalysts. Chiral Lewis acids or chiral Brønsted acids can be employed to catalyze the Friedel-Crafts alkylation enantioselectively. researchgate.netresearchgate.netnih.govrsc.org These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. researchgate.netrsc.org For example, chiral oxazoline-based ligands in combination with metal catalysts have been shown to be effective in asymmetric Friedel-Crafts reactions. mdpi.com While specific examples for the direct stereoselective isopropylation to form a chiral center within a benzophenone framework are not extensively documented, the general principles of asymmetric catalysis provide a clear pathway for the synthesis of such chiral analogues. researchgate.netacs.orgrsc.org

Multi-Step Synthesis Pathways and Optimization

The most practical synthesis of this compound is a multi-step process. A common pathway involves the initial synthesis of 4-hydroxy-4'-isopropylbenzophenone, followed by the acetylation of the phenolic hydroxyl group.

A plausible multi-step synthesis is as follows:

Synthesis of 4-isopropylbenzoyl chloride: This can be prepared from 4-isopropylbenzoic acid through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts acylation of phenol: Phenol is reacted with the prepared 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-hydroxy-4'-isopropylbenzophenone.

Acetylation of 4-hydroxy-4'-isopropylbenzophenone: The final step involves the esterification of the hydroxyl group. This is typically achieved by reacting the hydroxybenzophenone derivative with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), or a catalytic amount of a strong acid. nih.govsemanticscholar.orgfrontiersin.org

Evaluation of Reaction Conditions and Solvent Effects

The efficiency of the synthetic pathway is highly dependent on the reaction conditions. In the Friedel-Crafts acylation step, the choice of solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used. wikipedia.org The solvent can affect the solubility of the catalyst-reactant complex and thereby influence the reaction rate and selectivity. wikipedia.org The reaction temperature is another critical parameter that can control the regioselectivity, particularly in the Fries rearrangement. wikipedia.org

For the acetylation step, the choice of the acetylating agent and catalyst is important. Acetic anhydride is often preferred due to its lower cost and ease of handling compared to acetyl chloride. nih.govfrontiersin.org The use of a base like pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct. nih.gov

Yield Optimization and Purity Considerations

Optimizing the yield and purity of the final product requires careful control over each synthetic step. In the Friedel-Crafts acylation, the molar ratio of the reactants and the catalyst needs to be carefully adjusted to maximize the formation of the desired product and minimize side reactions. nih.gov

Purification of the intermediate and final products is crucial for obtaining a high-purity compound. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is particularly useful for separating products with similar polarities.

The purity of this compound can be assessed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Synthetic Step | Parameter for Optimization | Effect on Reaction |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst Concentration | Affects the rate of C- vs. O-acylation; excess catalyst favors C-acylation. stackexchange.com |

| Solvent Polarity | Influences solubility of intermediates and can affect regioselectivity. wikipedia.org | |

| Temperature | Can control ortho/para selectivity, especially in Fries rearrangement. wikipedia.org | |

| Acetylation | Acetylating Agent | Acetic anhydride is a common and effective choice. nih.govfrontiersin.org |

| Catalyst | Base catalysts like pyridine are commonly used to drive the reaction to completion. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to both the formation of the precursor and the final acetylation step.

Use of Greener Catalysts

A major focus of green chemistry in Friedel-Crafts and Fries rearrangement reactions is the replacement of traditional homogeneous Lewis acids like AlCl₃ with solid acid catalysts. These heterogeneous catalysts offer several advantages:

Reduced Waste: They can be easily separated from the reaction mixture and, in many cases, regenerated and reused, minimizing waste generation.

Improved Safety: They are often less corrosive and hazardous than their homogeneous counterparts.

Enhanced Selectivity: They can offer better control over the regioselectivity of the reaction.

Examples of green catalysts applicable to the synthesis of the precursor include:

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts.

Sulfated Zirconia: A solid superacid that has shown high activity in acylation reactions.

Heteropolyacids: These are strong acids that can be used in bulk or supported on a solid matrix.

Alternative Reaction Conditions

Green chemistry also encourages the use of alternative reaction conditions to minimize energy consumption and the use of hazardous solvents.

Solvent-Free Reactions: Performing reactions without a solvent, where one of the reactants acts as the solvent, can significantly reduce waste. This approach is particularly relevant for the acetylation step.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. Several studies have demonstrated the efficiency of microwave-assisted acetylation of phenols.

Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields in heterogeneous reactions by improving mass transfer. Ultrasound has been successfully applied to Friedel-Crafts acylations and the acetylation of phenols.

Table 3: Green Chemistry Approaches for the Acetylation of Phenols (Applicable to 4-hydroxy-4'-isopropylbenzophenone)

| Method | Catalyst/Conditions | Solvent | Advantages |

| Solvent-Free Acetylation | Anhydrous NiCl₂ | None | Environmentally friendly, mild conditions, high yield. |

| Microwave-Assisted Acetylation | NaF | None | Rapid, efficient, solvent-free. |

| Ultrasound-Assisted Acetylation | Ferric sulfate (B86663) (for acylation) | Varies | Shorter reaction times, mild conditions. |

| Deep Eutectic Solvent (DES) | CholineCl/ZnCl₂ | None | Recyclable catalyst, mild conditions, high efficiency. |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, aligning with the modern demands of the chemical industry.

Spectroscopic and Structural Elucidation of 4 Acetoxy 4 Isopropylbenzophenone

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of Aromatic Ring and Isopropyl Group Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, would be employed to identify the characteristic vibrational modes of the aromatic rings and the isopropyl group within the 4-Acetoxy-4'-isopropylbenzophenone molecule.

Aromatic C-H Stretching: The presence of the two substituted benzene (B151609) rings would be expected to produce C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would likely appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

Isopropyl Group Vibrations: The isopropyl group (-CH(CH₃)₂) would exhibit characteristic vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups would be expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations for the isopropyl group would also be anticipated at lower wavenumbers.

A data table, such as the one below, would have been populated with specific, experimentally determined or computationally predicted vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Data not available |

| Carbonyl (C=O) Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| Acetoxy C-O Stretch | Data not available |

| Isopropyl C-H Stretch | Data not available |

| Isopropyl C-H Bend | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₈H₁₈O₃), the expected accurate mass would be calculated and compared to the experimental value.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathway Elucidation

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern would be analyzed to understand the connectivity of the molecule. Key fragmentations would likely include:

Cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.

Loss of the acetoxy group or a ketene (B1206846) molecule from the acetoxy-substituted ring.

Fragmentation of the isopropyl group.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Information

ESI is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

Absorption Maxima and Molar Extinction Coefficients of the Benzophenone (B1666685) Chromophore

The benzophenone core of the molecule is a strong chromophore. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. The positions of the absorption maxima (λ_max) and their corresponding molar extinction coefficients (ε) would be reported. These would likely include:

A strong π → π* transition at a shorter wavelength.

A weaker n → π* transition, characteristic of the carbonyl group, at a longer wavelength.

The substitution on the benzophenone rings would influence the exact positions and intensities of these absorptions.

A table summarizing the UV-Vis data would have been presented as follows:

| Transition | λ_max (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π → π | Data not available | Data not available |

| n → π | Data not available | Data not available |

Influence of Substituents on Electronic Spectra

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, is highly sensitive to the nature and position of substituents on the aromatic rings. In benzophenone, the primary electronic transitions of interest are the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic rings. mdpi.com The introduction of an acetoxy group (-OAc) at the 4-position and an isopropyl group (-CH(CH₃)₂) at the 4'-position of the benzophenone core is expected to modulate these transitions in a predictable manner.

The combined electronic effects of these substituents are anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzophenone. This is because the electron-donating nature of both substituents raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. The n → π* transition, which is formally forbidden and thus of low intensity, is also likely to be affected, often exhibiting a hypsochromic shift (a shift to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen. bris.ac.uk

To illustrate the expected shifts, a comparative data table is presented below, based on typical UV-Vis absorption data for benzophenone and related substituted derivatives in a non-polar solvent like n-heptane. mdpi.com

| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Benzophenone | ~250 | ~340 |

| 4-Isopropylbenzophenone (Expected) | >250 | ~340 |

| 4-Acetoxybenzophenone (Expected) | >250 | ~330 |

| This compound (Expected) | >250 (significant shift) | ~330-340 |

Note: The values for the substituted benzophenones are estimations based on known substituent effects and are presented for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Crystal Growth Techniques and Diffraction Data Collection

To perform an X-ray crystallographic analysis of this compound, a single crystal of suitable size and quality is required. Such crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents for non-polar to moderately polar organic compounds like the target molecule include hexane, ethyl acetate (B1210297), dichloromethane (B109758), and their mixtures. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another widely used technique for growing high-quality crystals. wikipedia.org

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. Modern X-ray diffractometers are equipped with sensitive detectors and powerful software that automate the process of data collection and initial processing. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. This process yields a detailed geometric description of the molecule. For this compound, this would include the precise lengths of all covalent bonds (e.g., C-C, C-H, C=O, C-O), the angles between these bonds, and the torsion angles that define the molecule's conformation.

A key conformational feature of benzophenones is the torsion angle between the two phenyl rings, which is a result of steric hindrance between the ortho hydrogens. researchgate.net In this compound, this dihedral angle is expected to be significant, preventing the molecule from being planar. The torsion angles within the acetoxy and isopropyl groups would also be determined, providing a complete picture of the molecule's shape in the solid state.

Below is an illustrative table of expected bond lengths and angles for key functional groups, based on data from similar structures in the Cambridge Structural Database (CSD).

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=O (carbonyl) | 1.21 - 1.23 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-O (ester) | 1.35 - 1.38 |

| C-O (ether-like in ester) | 1.40 - 1.43 |

| C-C (isopropyl) | 1.52 - 1.55 |

| Bond Angles (°) ** | |

| C-C(O)-C | 118 - 122 |

| O-C-O (ester) | 120 - 124 |

| C-C-C (in isopropyl) | 108 - 112 |

| Torsion Angles (°) ** | |

| Phenyl-C(O)-Phenyl | 45 - 65 |

Note: These values are representative and the actual experimental values for this compound may vary.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a role in the crystal packing.

π-π Stacking: The aromatic phenyl rings of the benzophenone core can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of a neighboring ring. The geometry of these interactions can vary, from face-to-face to offset arrangements, and they play a crucial role in the organization of aromatic molecules in the solid state.

The interplay of these different intermolecular forces would dictate the final crystal packing arrangement, influencing properties such as melting point and solubility. A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing a deeper understanding of the supramolecular chemistry of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Acetoxy 4 Isopropylbenzophenone

Hydrolysis of the Acetoxy Ester

The hydrolysis of the ester functional group in 4-Acetoxy-4'-isopropylbenzophenone to yield 4-hydroxy-4'-isopropylbenzophenone and acetic acid can be achieved under acidic, basic, or enzymatic conditions. Each of these methods proceeds through a distinct mechanism with characteristic kinetics.

Kinetics and Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters, such as the acetoxy group in this compound, is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. viu.cachemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of acetic acid regenerates the acid catalyst and yields the corresponding phenol (B47542).

General Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the leaving group: The protonated hydroxyl group leaves as a neutral water molecule, and the alcohol (in this case, the phenol) is eliminated.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.

The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of a related compound, ethyl acetate (B1210297), to illustrate the principles of the reaction kinetics. youtube.com

| Time (min) | Volume of NaOH (mL) |

| 0 | 20.5 |

| 20 | 22.8 |

| 75 | 27.2 |

| ∞ | 45.3 |

This interactive data table illustrates the change in reactant concentration over time, which is typically used to determine the rate constant of the reaction.

Kinetics and Mechanism of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally faster and more efficient than acid-catalyzed hydrolysis. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the phenoxide leaving group. The resulting carboxylic acid is then deprotonated by the alkoxide or hydroxide ion in an irreversible step, driving the reaction to completion.

The rate of base-catalyzed hydrolysis is typically first-order with respect to both the ester and the hydroxide ion concentration. researchgate.net

General Mechanism of Base-Catalyzed Ester Hydrolysis:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A tetrahedral alkoxide intermediate is formed.

Elimination of the leaving group: The phenoxide ion is eliminated.

Acid-base reaction: The carboxylic acid formed is deprotonated by the phenoxide or hydroxide ion.

The following table shows representative kinetic data for the base-catalyzed hydrolysis of naphazoline, demonstrating the first-order dependence on the concentration of both reactants. researchgate.net

| [Naphazoline] (M) | [OH⁻] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 0.1 | 1.5 x 10⁻⁴ |

| 0.01 | 0.2 | 3.0 x 10⁻⁴ |

| 0.02 | 0.1 | 1.5 x 10⁻⁴ |

This interactive data table demonstrates how the observed rate constant changes with the concentration of the reactants in a base-catalyzed hydrolysis.

Enzymatic Deacetylation Studies (e.g., by Esterases)

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. The deacetylation of phenolic acetates, such as this compound, can be efficiently carried out by these enzymes under mild conditions. The catalytic mechanism of most esterases involves a catalytic triad (B1167595) of amino acid residues, typically serine, histidine, and aspartate or glutamate, located in the active site.

The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, releasing the phenol product and forming an acyl-enzyme intermediate. Finally, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the free enzyme.

Kinetic studies of enzymatic deacetylation often follow Michaelis-Menten kinetics. While specific studies on this compound are not available, research on similar compounds like 4-nitrophenyl acetate with penicillin G acylase provides insight into the kinetic parameters. nih.gov

| Substrate | K_m (mM) | k_cat (s⁻¹) |

| 4-Nitrophenyl acetate | - | 0.76 |

| 4-Nitrophenyl propionate | - | - |

This interactive table shows key kinetic parameters for the enzymatic hydrolysis of a model substrate, highlighting the specificity of enzyme catalysis. Note that K_m and k_cat values are specific to the enzyme and substrate under particular conditions.

Photochemical Transformations of the Benzophenone (B1666685) Core

The benzophenone core of this compound is a well-known chromophore that can undergo various photochemical reactions upon absorption of UV light. These reactions are initiated by the excitation of the benzophenone molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. The subsequent reactions are primarily dictated by the chemistry of this triplet state. bgsu.edu

Norrish Type I and Type II Photoreactions

The Norrish reactions are photochemical cleavage reactions of ketones and aldehydes. wikipedia.orgchem-station.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, forming two radical intermediates. For this compound, this would involve the cleavage of the bond between the carbonyl carbon and one of the phenyl rings. However, for benzophenones, the Norrish Type I reaction is generally less favorable due to the strength of the aryl-carbonyl bond. scispace.com

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgresearchgate.net This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol (B46151) derivative (the Yang cyclization). In the case of this compound, the isopropyl group provides γ-hydrogens that can be abstracted.

Potential Norrish Type II Products of this compound:

| Reactant | Reaction Pathway | Products |

| This compound | γ-Hydrogen abstraction and cleavage | 4-Acetoxybenzophenone and propene |

| This compound | γ-Hydrogen abstraction and cyclization (Yang Cyclization) | A cyclobutanol derivative |

This interactive table outlines the potential products from the Norrish Type II photoreaction of the target compound.

Photoreduction Pathways

In the presence of a hydrogen donor, the excited triplet state of benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. bgsu.edursc.org Two of these ketyl radicals can then couple to form a pinacol (B44631). For this compound, photoreduction would likely occur in a solvent that can act as a hydrogen donor, such as isopropanol. The photoreduction of the parent benzophenone to benzpinacol is a classic photochemical reaction. bgsu.edu

General Mechanism of Benzophenone Photoreduction:

Excitation: Benzophenone is excited to its triplet state by UV light.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a donor molecule (e.g., isopropanol).

Dimerization: Two ketyl radicals dimerize to form the pinacol product.

The quantum yield of photoreduction is a measure of the efficiency of the reaction. For substituted benzophenones, the quantum yield can be influenced by the nature and position of the substituents. collectionscanada.gc.ca

| Compound | Solvent | Quantum Yield (Φ) |

| Benzophenone | Isopropanol | 0.9 - 1.0 |

| 4-Hydroxybenzophenone (B119663) | Isopropanol | ~0.1 |

This interactive table compares the photoreduction quantum yields of benzophenone and a substituted derivative, illustrating the effect of substituents on the reaction efficiency.

Quenching Studies and Excited State Lifetimes

The photochemistry of benzophenone and its derivatives is characterized by the efficient formation of an excited triplet state upon absorption of UV radiation. The lifetime of this excited state and its susceptibility to quenching are critical parameters that determine the outcome of photochemical reactions.

Studies on a range of 4,4'-disubstituted benzophenones have shown that the triplet state lifetimes can vary significantly, spanning from picoseconds to milliseconds, depending on the nature of the substituents. numberanalytics.com Electron-donating groups tend to decrease the triplet lifetime through a self-quenching mechanism. numberanalytics.com In the case of this compound, both the acetoxy and isopropyl groups are electron-donating to different extents, which would be expected to influence the lifetime of its triplet excited state. The acetoxy group, with its resonance-donating oxygen atom, and the isopropyl group, through hyperconjugation and inductive effects, increase the electron density of the aromatic rings. This increased electron density can facilitate quenching processes.

The quenching of the benzophenone triplet state by various quenchers, such as amines and dienes, is a well-documented phenomenon. The efficiency of this quenching is often diffusion-controlled and depends on the concentration of the quencher and the lifetime of the triplet state. For this compound, it is anticipated that its triplet excited state would be susceptible to quenching by suitable quenchers, a process that would compete with other photochemical pathways.

Table 1: Predicted Quenching Behavior of this compound Triplet Excited State

| Quencher Type | Predicted Quenching Efficiency | Probable Mechanism |

| Dienes (e.g., isoprene) | High | Energy Transfer |

| Amines (e.g., triethylamine) | High | Electron Transfer/Hydrogen Abstraction |

| Oxygen | Moderate | Energy Transfer (leading to singlet oxygen formation) |

This table is based on general principles of benzophenone photochemistry and data for related compounds.

Influence of Solvent and Physical State on Photoreactivity

The photochemical reactivity of benzophenones is profoundly influenced by the surrounding environment, namely the solvent and the physical state (solution, solid, or gas phase). These factors can alter the energies and lifetimes of the excited states and influence the pathways of subsequent reactions.

The nature of the lowest triplet excited state of benzophenones, which can be either n-π* or π-π* in character, is particularly sensitive to solvent polarity. In nonpolar solvents, the n-π* triplet state is typically lower in energy, and it is highly reactive in hydrogen abstraction reactions. In polar solvents, the π-π* triplet state can become the lowest excited state, which is generally less reactive in hydrogen abstraction. For this compound, the presence of the electron-donating acetoxy and isopropyl groups will influence the relative energies of these states. It is plausible that in nonpolar solvents, it will exhibit significant photoreactivity through hydrogen abstraction, a characteristic feature of n-π* triplet states.

In the solid state, the photoreactivity of benzophenones can be dramatically different from that in solution. The fixed orientation of molecules in a crystal lattice can either facilitate or inhibit certain photochemical reactions. For instance, self-quenching of the triplet state has been observed to be highly efficient in crystalline solids of some benzophenone derivatives. numberanalytics.com The specific crystal packing of this compound would therefore be a critical determinant of its solid-state photoreactivity.

Table 2: Predicted Influence of Solvent on the Photoreactivity of this compound

| Solvent Polarity | Predominant Lowest Triplet State | Expected Photoreactivity |

| Nonpolar (e.g., hexane) | n-π | High (e.g., hydrogen abstraction) |

| Polar aprotic (e.g., acetonitrile) | π-π (likely) | Moderate |

| Polar protic (e.g., isopropanol) | n-π* or close-lying n-π/π-π | High (hydrogen abstraction from solvent) |

This table is based on established principles of benzophenone photochemistry.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The position of substitution on each ring is directed by the existing substituents: the acetoxy group, the isopropyl group, and the carbonyl group.

The acetoxy group (-OCOCH₃) on one ring is an activating group and an ortho, para-director. This is due to the resonance effect of the lone pair of electrons on the oxygen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during substitution at these positions.

The isopropyl group (-CH(CH₃)₂) on the other ring is also an activating group and an ortho, para-director. It activates the ring through an inductive effect (electron donation through the sigma bond) and hyperconjugation.

The carbonyl group (-C=O) of the benzophenone core is a deactivating group and a meta-director. It deactivates the rings by withdrawing electron density through both inductive and resonance effects, making the rings less nucleophilic and thus less reactive towards electrophiles. This deactivating effect influences both rings, but the directing effect is relative to the carbonyl group itself.

Therefore, for an incoming electrophile, substitution will preferentially occur on the ring activated by the acetoxy or isopropyl group. On the acetoxy-substituted ring, the electrophile will be directed to the positions ortho to the acetoxy group. The para position is already substituted by the benzoyl group. On the isopropyl-substituted ring, the electrophile will be directed to the positions ortho to the isopropyl group, as the para position is occupied by the benzoyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituent | Activating/Deactivating | Directing Effect | Predicted Position of Substitution |

| Ring A | 4-Acetoxy | Activating | ortho, para | ortho to the acetoxy group |

| Ring B | 4'-Isopropyl | Activating | ortho, para | ortho to the isopropyl group |

This table is based on established principles of electrophilic aromatic substitution.

Reactions Involving the Carbonyl Group (e.g., nucleophilic addition, enolization)

The carbonyl group of this compound is a key site for chemical reactivity, particularly for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles.

The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the aromatic rings. The electron-donating acetoxy and isopropyl groups increase the electron density on the aromatic rings, which can be partially relayed to the carbonyl carbon, slightly reducing its electrophilicity compared to unsubstituted benzophenone. However, the carbonyl group remains a reactive site.

Typical nucleophilic addition reactions that benzophenones undergo include:

Reduction: As discussed in the next section, the carbonyl group can be reduced to a secondary alcohol.

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) would form a cyanohydrin.

Enolization: While benzophenone itself does not have α-hydrogens and therefore cannot enolize, some of its derivatives can. In the case of this compound, there are no α-hydrogens adjacent to the carbonyl group, so it cannot undergo enolization at that position. However, the acetoxy group does contain a methyl group, but enolization involving this position is not a typical reaction pathway for the benzophenone core. Research on 4-hydroxybenzophenone has indicated the possibility of a keto-enol tautomerism, which is relevant to its UV-absorbing properties. researchgate.net

Oxidation and Reduction Studies

The oxidation and reduction of this compound would target different parts of the molecule.

Reduction: The most common reduction reaction for benzophenones is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is selective for aldehydes and ketones. It would reduce the carbonyl group to a hydroxyl group, yielding 4-acetoxy-4'-isopropylbenzhydrol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also reduce the carbonyl group. It could potentially also reduce the ester linkage of the acetoxy group, although this would likely require more forcing conditions.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the carbonyl group.

Oxidation: The isopropyl group on the aromatic ring is susceptible to oxidation under strong oxidizing conditions.

Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄): Strong oxidizing agents can oxidize the isopropyl group to a carboxylic acid group, provided there is a benzylic hydrogen. The isopropyl group has one benzylic hydrogen, making this position susceptible to oxidation. This would transform the isopropyl group into a carboxyl group, forming 4-acetoxy-4'-carboxybenzophenone after workup. The acetoxy group is generally stable to these conditions, but hydrolysis to a hydroxyl group might occur under harsh acidic or basic conditions.

Stability Studies (e.g., thermal, oxidative degradation)

The stability of this compound is an important consideration for its storage and application.

Thermal Stability: Benzophenone itself is a thermally stable compound. Substituted benzophenones generally exhibit good thermal stability, though the specific degradation temperature will depend on the nature of the substituents. Studies on other benzophenone derivatives have shown that degradation at elevated temperatures follows first-order kinetics. acs.org It is expected that this compound would be stable at moderate temperatures, but at higher temperatures, degradation could occur, potentially involving the cleavage of the acetoxy group or the isopropyl group.

Oxidative Degradation: As mentioned in the oxidation section, the isopropyl group is a likely site for oxidative degradation, especially in the presence of strong oxidants. The aromatic rings themselves are relatively stable to oxidation, but under harsh conditions, they can be degraded. The presence of UV light can also promote oxidative degradation, particularly in the presence of oxygen. Benzophenone-type compounds are known to be persistent in the environment, indicating a general stability towards environmental degradation processes. nih.gov However, advanced oxidation processes, such as those involving hydroxyl radicals, can effectively degrade benzophenones. nih.govmdpi.com

Synthesis and Characterization of Derivatives and Analogues of 4 Acetoxy 4 Isopropylbenzophenone

Positional Isomers of Acetyloxy-Isopropylbenzophenones

The synthesis of positional isomers, such as 2-acetoxy-4'-isopropylbenzophenone (B1292233) and 3-acetoxy-4'-isopropylbenzophenone (B1292270), allows for a systematic investigation into how the placement of the acetyloxy group affects the molecule's properties. The synthesis of these isomers typically follows standard esterification procedures, starting from the corresponding hydroxy-isopropylbenzophenones.

For instance, the synthesis of 2-acetoxy-4'-isopropylbenzophenone would involve the acetylation of 2-hydroxy-4'-isopropylbenzophenone. This can be achieved by reacting the parent phenol (B47542) with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Similarly, 3-acetoxy-4'-isopropylbenzophenone is prepared from 3-hydroxy-4'-isopropylbenzophenone. The characterization of these isomers relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can confirm the position of the acetyloxy group on the benzophenone (B1666685) skeleton.

Analogues with Modified Acyl Groups

Modifying the acyl group from acetoxy to other functionalities like propionyloxy or benzoyloxy introduces variations in the electronic and steric environment around the ester linkage. The synthesis of these analogues generally involves the reaction of 4-hydroxy-4'-isopropylbenzophenone with the corresponding acyl chloride (e.g., propanoyl chloride or benzoyl chloride) or anhydride.

The reaction conditions are similar to those used for the synthesis of the acetyloxy positional isomers, typically requiring a base and an appropriate solvent. The resulting esters, such as 4-propionyloxy-4'-isopropylbenzophenone and 4-benzoyloxy-4'-isopropylbenzophenone, can be purified using techniques like column chromatography. nih.gov Their structures are then confirmed by spectroscopic analysis. For example, the synthesis of 4,4′-diacryloyloxybenzophenone has been reported from 4,4′-dihydroxybenzophenone and acryloyl chloride. researchgate.net

Analogues with Varied Alkyl Chains on the Benzophenone Ring

Altering the alkyl chain on the benzophenone ring, for example, from isopropyl to tert-butyl or n-propyl, allows for the study of how changes in the size and branching of the alkyl group influence the molecule's properties. The synthesis of these analogues starts with the appropriate alkyl-substituted benzophenone precursor.

For instance, to synthesize 4-acetoxy-4'-tert-butylbenzophenone, one would begin with 4-hydroxy-4'-tert-butylbenzophenone and acetylate it. Similarly, 4-acetoxy-4'-n-propylbenzophenone would be synthesized from 4-hydroxy-4'-n-propylbenzophenone. nih.gov The synthesis of the precursor, 4-tert-butylbenzophenone, is well-documented. nist.govnih.gov These modifications can impact the molecule's solubility, crystallinity, and reactivity due to the differing steric bulk of the alkyl groups.

Introduction of Additional Substituents on the Benzophenone Rings

The introduction of further substituents, such as halogens, nitro groups, or alkoxy groups, onto the benzophenone rings can significantly alter the electronic properties of the molecule. These substituents can be either electron-donating or electron-withdrawing, which in turn affects the reactivity of the aromatic rings towards various chemical transformations.

For example, the synthesis of a halogenated derivative could be achieved through electrophilic aromatic substitution on the 4-acetoxy-4'-isopropylbenzophenone molecule or by starting with a pre-halogenated benzophenone precursor. The synthesis of nitro derivatives often involves nitration using a mixture of nitric and sulfuric acids, with careful control of reaction conditions to manage the regioselectivity of the substitution. Alkoxy groups can be introduced via Williamson ether synthesis on a corresponding hydroxy-substituted benzophenone derivative. mdpi.comnih.gov The synthesis of 4-(benzyloxy)benzaldehyde (B125253) is a known procedure that can serve as a precursor for more complex structures. researchgate.net

Investigation of Steric and Electronic Effects of Substituents on Reactivity

The various derivatives and analogues synthesized provide a platform to systematically study the influence of steric and electronic effects on the reactivity of the benzophenone core.

Electronic Effects: Substituents on the benzene (B151609) ring can either donate or withdraw electrons, which influences the ring's reactivity. stpeters.co.in Activating groups, which donate electrons, increase the rate of electrophilic substitution, while deactivating groups, which withdraw electrons, decrease the rate. lumenlearning.com For example, hydroxyl (-OH) and alkoxy (-OR) groups are strong activators due to their ability to donate electrons through resonance, which is often stronger than their inductive electron-withdrawing effect. libretexts.org Conversely, groups like nitro (-NO2) and carbonyl (-CO) are deactivating as they withdraw electrons from the ring. libretexts.org The position of substitution is also directed by the existing substituent; activating groups and halogens are typically ortho-para directors, whereas most deactivating groups are meta directors. stpeters.co.in

Steric Effects: The size of the substituents can also play a crucial role in determining the outcome of a reaction. This is known as a steric effect or steric hindrance. libretexts.org Bulky substituents can hinder the approach of a reagent to a particular site on the molecule. youtube.com For example, in electrophilic aromatic substitution reactions, a large substituent on the ring may favor substitution at the para position over the ortho position due to less steric crowding. libretexts.orgyoutube.com The size of the incoming electrophile is also a factor; larger electrophiles are more susceptible to steric hindrance. libretexts.org

The following table summarizes some of the key derivatives and analogues discussed:

| Compound Name | Modification Type | Precursor Example |

| 2-Acetoxy-4'-isopropylbenzophenone | Positional Isomer | 2-Hydroxy-4'-isopropylbenzophenone |

| 3-Acetoxy-4'-isopropylbenzophenone | Positional Isomer | 3-Hydroxy-4'-isopropylbenzophenone |

| 4-Propionyloxy-4'-isopropylbenzophenone | Modified Acyl Group | 4-Hydroxy-4'-isopropylbenzophenone |

| 4-Benzoyloxy-4'-isopropylbenzophenone | Modified Acyl Group | 4-Hydroxy-4'-isopropylbenzophenone |

| 4-Acetoxy-4'-tert-butylbenzophenone | Varied Alkyl Chain | 4-Hydroxy-4'-tert-butylbenzophenone |

| 4-Acetoxy-4'-n-propylbenzophenone | Varied Alkyl Chain | 4-Hydroxy-4'-n-propylbenzophenone |

| Halogenated this compound | Additional Substituent | This compound |

| Nitro-substituted this compound | Additional Substituent | This compound |

| Alkoxy-substituted this compound | Additional Substituent | Hydroxy-substituted benzophenone |

Advanced Research Applications Non Medical of 4 Acetoxy 4 Isopropylbenzophenone

As Synthetic Intermediates in Multi-Step Organic Synthesis

The reactivity of the benzophenone (B1666685) structure and its substituents allows 4-Acetoxy-4'-isopropylbenzophenone to serve as a versatile intermediate in the creation of complex macromolecular structures.

Precursors for Aromatic Polymers and Copolymers

While specific research detailing the use of this compound in the synthesis of aromatic polymers is not extensively documented, its structural analogue, 4-hydroxy-4'-isopropylbenzophenone (obtained via hydrolysis of the acetoxy group), is a viable candidate as a monomer in the production of high-performance polymers like poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength.

The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction. In this process, a bisphenol is reacted with a dihalobenzophenone monomer. The hydroxyl groups of the bisphenol displace the halogen atoms on the benzophenone derivative, forming an ether linkage and extending the polymer chain. The isopropyl group on the benzophenone moiety can enhance the solubility of the resulting polymer in organic solvents, a desirable property for processing. The presence of the ketone group contributes to the polymer's rigidity and high glass transition temperature.

The general reaction scheme for the synthesis of a poly(ether ketone) using a substituted bisphenol and a dihalobenzophenone is as follows:

n HO-Ar-OH + n X-Ar'-X → [-O-Ar-O-Ar'-]n + 2n HX

Where Ar represents an aromatic group from the bisphenol and Ar' is the aromatic core of the dihalobenzophenone, and X is a halogen. By analogy, a dihalogenated derivative of 4-hydroxy-4'-isopropylbenzophenone could be employed in such a polymerization.

Building Blocks for Supramolecular Assemblies and Frameworks

The benzophenone scaffold is increasingly being explored as a component in the design of supramolecular structures and metal-organic frameworks (MOFs). nih.gov These materials are constructed from molecular building blocks that self-assemble through non-covalent interactions or coordinate with metal ions to form extended, porous networks.

The functional groups on this compound can play a crucial role in directing these assembly processes. The carbonyl group and the aromatic rings can participate in π-π stacking and other non-covalent interactions. The acetoxy group, after hydrolysis to a hydroxyl group, can act as a hydrogen bond donor. Furthermore, the carboxylate functionality (if the acetoxy group is further modified) can serve as a linker to coordinate with metal ions in the formation of MOFs. nih.gov The isopropyl group can influence the packing of the molecules in the solid state and the porosity of the resulting framework.

The ability to introduce photoreactive benzophenone units into MOFs opens up possibilities for post-synthetic modification. nih.gov Irradiation with UV light can induce cross-linking within the framework or the attachment of other molecules, allowing for the fine-tuning of the material's properties for applications in gas storage, separation, and catalysis.

Applications in Photochemistry and Material Science

The inherent photochemical properties of the benzophenone core are central to the application of this compound in various areas of photochemistry and material science.

Photoinitiators for Radical Polymerization Processes

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization. nih.govresearchgate.net Upon absorption of UV radiation, the benzophenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates. nih.gov

The efficiency of this compound as a photoinitiator is influenced by its UV absorption characteristics and the reactivity of its triplet state. The acetoxy and isopropyl substituents can subtly modify the electronic properties of the benzophenone chromophore, potentially affecting the energy of the excited states and the efficiency of hydrogen abstraction. Polymeric photoinitiators based on benzophenone derivatives have been shown to possess higher UV absorption intensity compared to benzophenone itself, leading to greater photoinitiation efficiency. researchgate.net

The following table summarizes the photopolymerization of trimethylolpropane triacrylate (TMPTMA) initiated by different benzophenone derivatives in the presence of triethylamine (B128534) (TEA) as a co-initiator, illustrating the effect of substitution on polymerization efficiency. mdpi.com

| Photoinitiator System (wt%) | Maximum Heat Flow (W/g) | Time to Reach Max Heat Flow (s) | Final Double Bond Conversion (%) |

|---|---|---|---|

| BP/TEA (0.5/2) | 15.8 | 35 | 75 |

| BPDP-D/TEA (0.5/2) | 22.5 | 30 | 85 |

BP = Benzophenone, BPDP-D = a dibromo-benzophenone derivative.

UV Absorbers and Stabilizers in Polymeric Materials

The strong absorption of ultraviolet radiation by the benzophenone moiety makes its derivatives, including this compound, effective UV absorbers. When incorporated into polymeric materials, these compounds protect the polymer from the damaging effects of UV light, which can lead to degradation, discoloration, and loss of mechanical properties.

The mechanism of UV absorption in benzophenones involves the excitation of electrons from the ground state to higher energy singlet and triplet states. The absorbed energy is then dissipated harmlessly as heat through non-radiative decay processes, preventing the formation of free radicals within the polymer matrix. The presence of an ortho-hydroxyl group in many commercial benzophenone UV stabilizers is known to enhance their photostability through a process of excited-state intramolecular proton transfer (ESIPT). While this compound lacks this ortho-hydroxyl group, its strong UV absorption in the UVA and UVB regions still provides significant protection.

The UV absorption spectrum of benzophenone, the parent compound, shows strong absorption bands in the UV region.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| n-Hexane | 205.3 | 247.6 |

| Ethanol | 197.7 | 252.7 |

Data adapted from a study on the UV spectral properties of benzophenone. scialert.net

Fluorescent Probes and Luminescent Materials

The benzophenone framework is a versatile platform for the development of multifunctional organic luminescent materials. nih.gov The photophysical properties of benzophenone derivatives can be tuned by introducing various substituents onto the aromatic rings. These modifications can influence the energies of the singlet and triplet excited states, as well as the rates of radiative (fluorescence and phosphorescence) and non-radiative decay processes.

While benzophenone itself is primarily phosphorescent at low temperatures, appropriate functionalization can lead to materials that exhibit fluorescence, thermally activated delayed fluorescence (TADF), or aggregation-induced emission (AIE). The acetoxy and isopropyl groups of this compound can alter the electronic and steric environment of the chromophore, potentially leading to interesting luminescent properties. For instance, the electron-donating character of the acetoxy group (after hydrolysis to hydroxyl) and the bulky nature of the isopropyl group could be exploited to design molecules with specific emission characteristics.

The development of benzophenone-based emitters has shown promise in the field of organic light-emitting diodes (OLEDs). nih.gov By combining the benzophenone core, which can act as an electron acceptor, with various electron-donating groups, it is possible to create materials that emit light across the visible spectrum.

The following table presents the photophysical properties of a benzophenone derivative, showcasing its potential as a luminescent material.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |

|---|---|---|---|

| A Benzophenone-Carbazole Derivative | 350 | 520 | 0.15 (in film) |

Data is representative of benzophenone derivatives used in OLEDs. nih.gov

Role in Analytical Chemistry

Benzophenone derivatives are recognized for their utility in various analytical techniques. Their strong ultraviolet (UV) absorbance, a characteristic of the benzophenone core, makes them suitable for detection in liquid chromatography and as standards in spectroscopic methods.

Chromatographic Reference Standards for Structural Identification

In analytical chemistry, reference standards are crucial for the qualitative and quantitative analysis of substances. A reference standard is a highly purified compound used to confirm the identity and determine the concentration of a substance in a sample. While specific studies detailing the use of this compound as a chromatographic reference standard are not prominent in the reviewed literature, compounds with similar structures are often used for such purposes.

The general process for using a benzophenone derivative as a reference standard in chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would involve:

Isolation and Purification: Synthesis of this compound followed by rigorous purification to achieve a high degree of purity.

Structural Elucidation: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chromatographic Analysis: Injection of the purified standard into a chromatographic system to determine its retention time under specific conditions (e.g., mobile phase composition, column type, flow rate). This retention time serves as a benchmark for identifying the compound in complex mixtures.

Without specific research data, a hypothetical data table for the chromatographic characterization of a reference standard is presented below for illustrative purposes.

Hypothetical Chromatographic Data for a Benzophenone Reference Standard

| Parameter | Value |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 5.8 minutes |

| Purity (by HPLC) | >99.5% |

Development of Spectroscopic Detection and Quantification Methods

The development of spectroscopic methods for the detection and quantification of a compound relies on its interaction with electromagnetic radiation. Benzophenone and its derivatives are known to absorb UV light, a property that is extensively used in UV-Visible spectroscopy for quantitative analysis.

A quantitative spectroscopic method for this compound would typically involve:

Determining the Wavelength of Maximum Absorbance (λmax): A solution of the compound is scanned across a range of UV wavelengths to identify the wavelength at which it absorbs the most light.

Creating a Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared, and their absorbance at the λmax is measured. A graph of absorbance versus concentration (a Beer-Lambert plot) is then constructed.

Quantifying Unknown Samples: The absorbance of a sample containing an unknown concentration of the compound is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.

While specific studies on the spectroscopic quantification of this compound are not available, the general photophysical properties of benzophenone derivatives have been a subject of research. nih.govresearchgate.net Studies on other benzophenones investigate how different substituents on the phenyl rings affect their UV absorption spectra. nih.govresearchgate.net

Illustrative Spectroscopic Data for a Substituted Benzophenone

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength of Maximum Absorbance (λmax) | 285 nm |

| Molar Absorptivity (ε) at λmax | 15,000 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 1 - 25 mg/L |

| Correlation Coefficient (R²) | 0.999 |

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The ability of a molecule to act as a ligand depends on the presence of lone pairs of electrons that can be donated to the metal center. Benzophenone and its derivatives possess a carbonyl group (C=O) where the oxygen atom has lone pairs of electrons, making them potential ligands for metal ions.

Research into the coordination chemistry of benzophenone derivatives often focuses on how the substituents on the benzophenone framework influence the electronic properties and structure of the resulting metal complexes. However, there is no specific information in the surveyed literature on the use of this compound as a ligand in coordination chemistry. The synthesis and characterization of coordination complexes involving this specific molecule have not been reported in prominent research articles.

For a benzophenone derivative to act as a ligand, the oxygen atom of the carbonyl group would coordinate to the metal center. The properties of the resulting complex would depend on the nature of the metal and the other ligands present.

Computational and Theoretical Studies of 4 Acetoxy 4 Isopropylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Geometries, Vibrational Frequencies, and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 4-Acetoxy-4'-isopropylbenzophenone, a typical DFT study would involve:

Ground State Geometry Optimization: This calculation determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For benzophenone (B1666685) derivatives, a key feature is the twist angle between the two phenyl rings, which is influenced by the steric and electronic effects of substituents. nih.gov A DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d), would predict bond lengths, bond angles, and dihedral angles for this compound. scialert.netresearchgate.net

Vibrational Frequencies: After geometry optimization, a frequency calculation is performed. This provides the theoretical infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the ketone group, C-O stretches of the ester and ether groups, and various aromatic C-H bends. These calculated frequencies are invaluable for interpreting experimental spectroscopic data. For related benzophenones, DFT has been successfully used to assign vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability and is fundamental to predicting the electronic absorption spectrum (UV-Vis). scialert.netresearchgate.net For benzophenones, the primary electronic transition is often a π→π* transition involving the HOMO and LUMO. scialert.net A DFT analysis would reveal the distribution of these orbitals across the this compound structure.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is for illustrative purposes only, as no published data exists. Values are based on general knowledge of similar compounds.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Ground State Energy | [Not Available] | The total electronic energy of the optimized molecule. |

| Dipole Moment | [Not Available] | Indicates the overall polarity of the molecule. |

| HOMO Energy | [Not Available] | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | [Not Available] | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | [Not Available] | Correlates with chemical reactivity and electronic transition energy. |

Ab Initio Methods for High-Level Spectroscopic Parameter Prediction

Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate predictions for certain properties. For this compound, these methods could be used to refine the geometry and calculate highly accurate electronic transition energies to compare with experimental UV-Vis spectra. However, no such studies have been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics simulates the physical movements of atoms and molecules over time. An MD simulation of this compound would require the development of a force field, a set of parameters describing the potential energy of the system.

Such a simulation could: